

Unveiling the Structural Landscape of 4-Bromoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromoisophthalic acid*

Cat. No.: *B146020*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisophthalic acid, with the chemical formula $C_8H_5BrO_4$, is a substituted aromatic dicarboxylic acid that serves as a versatile building block in the realms of medicinal chemistry, materials science, and drug development.^[1] Its rigid structure, coupled with the presence of two carboxylic acid functional groups and a bromine atom, allows for its use in the synthesis of a wide array of molecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical intermediates.^[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, designing new materials with tailored functionalities, and elucidating its interactions in biological systems.

This technical guide provides a comprehensive overview of the structural aspects of **4-Bromoisophthalic acid**. While a definitive crystal structure for the free **4-Bromoisophthalic acid** molecule is not publicly available in crystallographic databases, this guide will present the known physicochemical properties and detail the experimental protocols typically employed for single-crystal X-ray diffraction studies, using the closely related isomer, 5-bromoisophthalic acid, as an illustrative example for which crystallographic data has been published.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromoisophthalic acid** is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ BrO ₄	[1]
Molecular Weight	245.03 g/mol	[1]
CAS Number	6939-93-1	[1]
Appearance	White to off-white crystalline powder	
Melting Point	297-299 °C (lit.)	
Solubility	Soluble in methanol	
IUPAC Name	4-bromobenzene-1,3-dicarboxylic acid	[1]

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The following is a detailed, representative protocol for obtaining the crystal structure of a bromoisophthalic acid derivative, based on methodologies reported for similar compounds.

Synthesis and Crystallization

Single crystals of suitable quality are a prerequisite for X-ray diffraction analysis. A typical procedure for the synthesis of bromoisophthalic acid involves the bromination of isophthalic acid.[\[2\]](#)

Synthesis of 5-Bromoisophthalic Acid (Illustrative Example): A mixture of isophthalic acid, N-bromosuccinimide (NBS), and a suitable solvent is refluxed. After the reaction is complete, the

solvent is evaporated, and the crude product is purified by recrystallization to obtain single crystals.

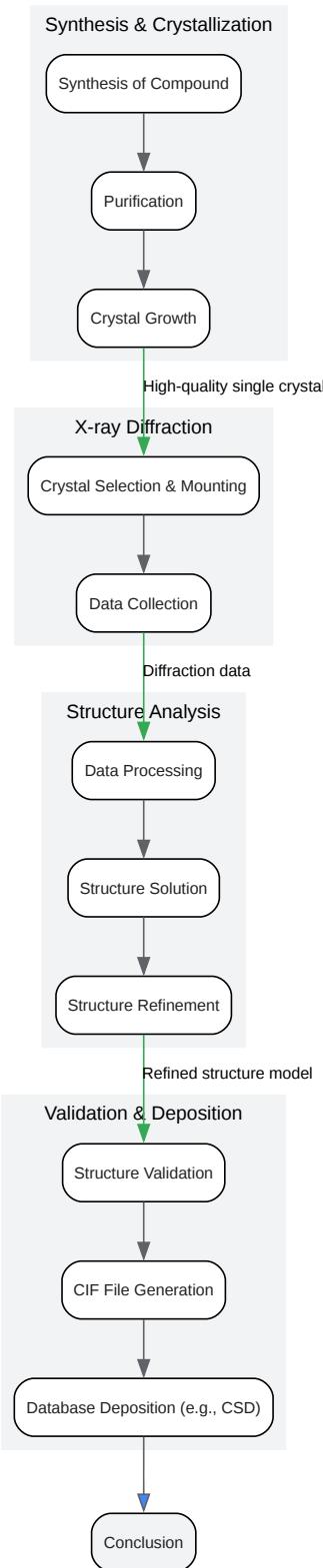
Crystallization: Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., water, ethanol, or a solvent mixture) at room temperature is a common method for growing high-quality single crystals.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray data is collected using monochromatic X-ray radiation (e.g., Mo K α or Cu K α). The diffractometer collects a series of diffraction images at different crystal orientations.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.


Structure Refinement

The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various crystallographic indicators such as the R-factor.

Logical Workflow for Crystal Structure Determination

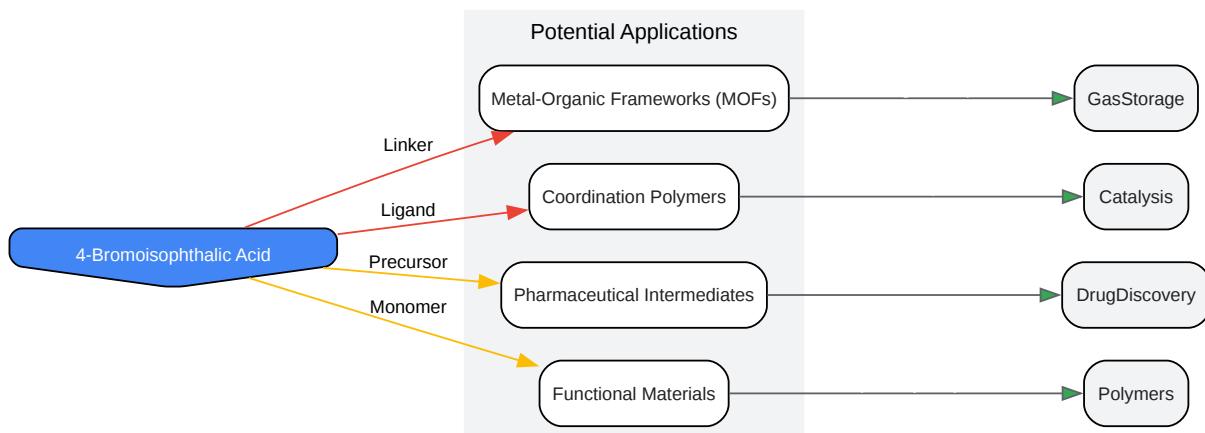
The following diagram illustrates the logical workflow from sample preparation to the final validation of a crystal structure.

Crystal Structure Determination Workflow

[Click to download full resolution via product page](#)

A flowchart illustrating the key stages in determining a crystal structure.

Illustrative Crystallographic Data of 5-Bromoisophthalic Acid


As the crystal structure of **4-Bromoisophthalic acid** is not available, we present the crystallographic data for its isomer, 5-bromoisophthalic acid, to provide researchers with an example of the expected structural parameters. This data is sourced from a publication detailing the synthesis and crystal structure of a cobalt(II) coordination polymer containing the 5-bromoisophthalato ligand.[\[3\]](#)

Parameter	Value
Compound	Poly[$(\mu_3\text{-5-bromoisophthalato-}\kappa^4\text{O,O':O'',O''})$ $(\mu_2\text{-1,2-bis(1,2,4-triazole-1-ylmethyl)benzene-}\kappa^2\text{N:N'})$ cobalt(II)]
Chemical Formula	C ₂₀ H ₁₅ BrCoN ₆ O ₄
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	8.7395(7)
b (Å)	16.1423(11)
c (Å)	14.9519(12)
β (°)	103.694(3)
Volume (Å ³)	2049.4(3)
Z	4
Temperature (K)	193(2)
R-factor (Rgt(F))	0.0514

Note: This data pertains to the coordination polymer and not the free acid. The geometry of the 5-bromoisophthalate ligand within this structure provides valuable insight into its potential conformation and intermolecular interactions.

Signaling Pathways and Logical Relationships

The utility of **4-Bromoisophthalic acid** often lies in its ability to act as a linker in the construction of larger supramolecular assemblies or as a precursor in multi-step organic syntheses. The following diagram illustrates the logical relationship between the starting material and its potential applications.

[Click to download full resolution via product page](#)

Applications of **4-Bromoisophthalic acid** in various scientific fields.

Conclusion

4-Bromoisophthalic acid remains a compound of significant interest due to its versatile chemical nature. While a definitive single-crystal structure of the free acid is yet to be reported in the public domain, this guide provides a comprehensive summary of its known properties and the established methodologies for its structural elucidation. The provided data for a closely related isomer serves as a valuable reference for researchers in the field. The continued exploration of this and similar molecules will undoubtedly contribute to advancements in materials science, drug discovery, and crystal engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromoisophthalic acid | 6939-93-1 | Benchchem [benchchem.com]
- 2. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Structural Landscape of 4-Bromoisophthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146020#crystal-structure-of-4-bromoisophthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

